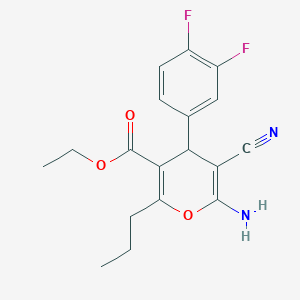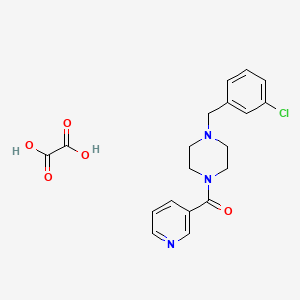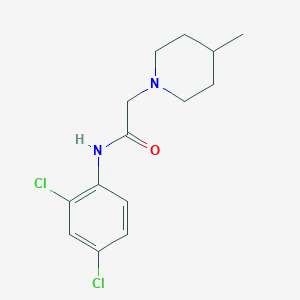
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one, commonly known as DPP, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP belongs to the family of diarylethenes, which are characterized by their ability to undergo reversible photochromic reactions. DPP is particularly interesting due to its unique photochromic properties, which make it a promising candidate for a wide range of applications in materials science, optoelectronics, and biological imaging.
Mechanism of Action
The mechanism of action of DPP is based on its ability to undergo reversible photochromic reactions. In its ground state, DPP exists in a closed form that is non-conjugated. Upon exposure to UV light, DPP undergoes a photochemical reaction that results in the formation of an open, conjugated form. This open form is highly colored and absorbs light at a different wavelength than the closed form. The open form can be converted back to the closed form by exposure to visible light or by thermal relaxation.
Biochemical and Physiological Effects:
While DPP has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in biological imaging and sensing. DPP has been shown to be non-toxic to cells and has been used to image living cells in real-time. Its reversible photochromic properties make it an ideal candidate for use in biological imaging and sensing applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPP is its reversible photochromic properties, which make it an ideal candidate for use in molecular switches and biological imaging applications. DPP is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DPP is its sensitivity to oxygen and moisture, which can degrade the compound and affect its photochromic properties.
Future Directions
There are many potential future directions for research on DPP. One area of interest is the development of new molecular switches based on DPP that can be switched using different stimuli, such as temperature, pressure, or chemical signals. Another area of interest is the development of new applications for DPP in biological imaging and sensing. Finally, there is potential for the development of new materials based on DPP that can be used in optoelectronics and other applications.
Synthesis Methods
The synthesis of DPP involves a multi-step process that requires careful control of reaction conditions and purification steps. The most commonly used method for synthesizing DPP involves the reaction of 4-bromoanisole with 4-phenylphenol in the presence of a palladium catalyst to form a diarylethene intermediate. This intermediate is then reacted with cyclopentadienone in the presence of a base to form DPP. The resulting product is purified using column chromatography to obtain a high-purity sample.
Scientific Research Applications
DPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPP is in the field of molecular switches, which are molecules that can be switched between two or more states in response to an external stimulus. DPP is particularly interesting due to its reversible photochromic properties, which make it an ideal candidate for use in molecular switches.
properties
IUPAC Name |
3,4-bis(4-phenoxyphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O3/c42-41-39(29-13-5-1-6-14-29)37(31-21-25-35(26-22-31)43-33-17-9-3-10-18-33)38(40(41)30-15-7-2-8-16-30)32-23-27-36(28-24-32)44-34-19-11-4-12-20-34/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLFYMDENBKTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)

![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)
![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)

